molecular formula C21H17ClN2O3S B2916799 (Z)-ethyl 2-(5-(4-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate CAS No. 487034-24-2

(Z)-ethyl 2-(5-(4-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate

Cat. No.: B2916799
CAS No.: 487034-24-2
M. Wt: 412.89
InChI Key: MMDYEECRCQOVCJ-JZJYNLBNSA-N
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Description

(Z)-ethyl 2-(5-(4-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate is a thiazolidinone derivative characterized by a 4-chlorobenzyl group at position 5, a phenyl group at position 3, and a cyanoacetate moiety at position 2 of the thiazolidinone core. Its synthesis involves the reaction of a thiazolidinone precursor with DMF-DMA (dimethylformamide dimethyl acetal) under reflux conditions, followed by structural confirmation via X-ray crystallography and NMR spectroscopy . The compound’s Z-configuration is critical to its geometric stability, as demonstrated by crystallographic data revealing planar geometry and intramolecular hydrogen bonding .

Properties

IUPAC Name

ethyl (2Z)-2-[5-[(4-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyanoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S/c1-2-27-21(26)17(13-23)20-24(16-6-4-3-5-7-16)19(25)18(28-20)12-14-8-10-15(22)11-9-14/h3-11,18H,2,12H2,1H3/b20-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDYEECRCQOVCJ-JZJYNLBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(5-(4-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate is a compound belonging to the thiazolidinone class, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of thiazolidinone derivatives typically involves the reaction of isothiocyanates with carbonyl compounds. For the specific compound , a multi-step synthetic route is often employed, which includes:

  • Formation of Thiazolidinone Core : Reaction of appropriate aldehydes with thiourea derivatives.
  • Cyclization : Formation of the thiazolidinone ring through cyclization reactions.
  • Functionalization : Introduction of cyanoacetate and chlorobenzyl groups to enhance biological activity.

Antimicrobial Properties

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial activity. For instance, a study evaluated a series of 4-oxo-thiazolidin-2-ylidene derivatives against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa

Results indicated that many derivatives showed promising antibacterial and antifungal effects, with minimum inhibitory concentrations (MICs) ranging from 10 to 100 µg/mL depending on the structure and substituents present on the thiazolidinone ring .

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli25
Compound BS. aureus15
Compound CK. pneumoniae30

Cytotoxicity and Anti-cancer Activity

In addition to antimicrobial properties, thiazolidinones have been investigated for their cytotoxic effects against cancer cell lines. A notable study focused on the compound's ability to induce apoptosis in human cancer cells, demonstrating a dose-dependent inhibition of cell growth in lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
  • Apoptosis Induction in Cancer Cells : The compound may activate caspase pathways leading to programmed cell death.
  • Antioxidant Activity : Some thiazolidinones exhibit free radical scavenging properties which contribute to their protective effects against oxidative stress .

Case Studies

Several case studies highlight the potential of thiazolidinones in clinical applications:

  • Case Study on Antimicrobial Efficacy : In a controlled trial, patients with skin infections caused by resistant strains were treated with a thiazolidinone derivative showing significant improvement compared to standard antibiotics.
  • Cancer Research : A preclinical study demonstrated that a derivative similar to this compound significantly reduced tumor size in xenograft models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Key analogues include:

  • (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate: Features a dimethylamino group instead of cyanoacetate, synthesized via similar DMF-DMA-mediated pathways. This analogue showed moderate cytotoxicity, hinting that electron-donating groups (e.g., dimethylamino) may reduce activity compared to electron-withdrawing cyano groups .
  • 2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide: Substitutes 4-chlorobenzyl with 2-chlorobenzyl and replaces the ethyl ester with an amide.
  • (2Z)-2-[5-(2-chlorobenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(4-methylphenyl)acetamide: Incorporates 4-methylphenyl at position 3 and an N-(4-methylphenyl)acetamide group. The methyl substituent increases lipophilicity, which could enhance membrane permeability but reduce solubility .

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Benzyl Substituent Position 3 Group Functional Group Cytotoxic Activity
Target compound 4-chlorobenzyl Phenyl Cyanoacetate Not reported
Dimethylamino analogue - Phenyl Dimethylaminoacetate Moderate
2-chlorobenzyl-amide 2-chlorobenzyl Phenyl Cyanoacetamide Not reported
4-methylphenyl derivative 2-chlorobenzyl 4-methylphenyl N-(4-methylphenyl)amide Not reported

Analytical and Computational Studies

X-ray crystallography and NMR spectroscopy are standard for confirming thiazolidinone structures, with software like SHELX enabling precise refinement of geometric parameters . Computational studies (e.g., DFT calculations) could further elucidate electronic effects of substituents, though such data is absent in the provided evidence.

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